N~1~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Overview
Description
N~1~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a triazole ring, an isoxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the triazole and isoxazole intermediates, followed by their coupling with the benzamide moiety.
Preparation of Triazole Intermediate: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Preparation of Isoxazole Intermediate: The isoxazole ring can be synthesized through various methods, including the reaction of hydroxylamine with β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and isoxazole rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the triazole and isoxazole rings .
Scientific Research Applications
N~1~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole and isoxazole rings.
Materials Science: It can be used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes by forming hydrogen bonds and dipole interactions, which can inhibit enzyme activity . The isoxazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent that shares the triazole ring structure.
Anastrozole: An aromatase inhibitor used in cancer treatment, also containing a triazole ring.
Flupoxam: A herbicide with a triazole moiety.
Uniqueness
N~1~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to the combination of the triazole and isoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-18(14(2)30-26-13)10-29-17-6-3-15(4-7-17)21(28)25-16-5-8-20(19(22)9-16)27-12-23-11-24-27/h3-9,11-12H,10H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUMBXPUPNQKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)N4C=NC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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